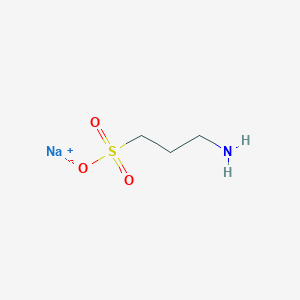

Sodium 3-aminopropane-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-1-propanesulfonic acid sodium is a chemical compound with the molecular formula H2N(CH2)3SO3NaThis compound is known for its applications in various fields, including pharmaceuticals and biochemical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Amino-1-propanesulfonic acid sodium can be synthesized by reacting 3-amino-1-propanesulfonic acid with sodium hydroxide under alkaline conditions . The reaction typically involves dissolving 3-amino-1-propanesulfonic acid in water and then adding sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of 3-amino-1-propanesulfonic acid sodium involves similar synthetic routes but on a larger scale. The process ensures high purity and yield by optimizing reaction conditions such as temperature, pH, and concentration of reactants .

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-1-propanesulfonic acid sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted sulfonic acids and amines.

Aplicaciones Científicas De Investigación

Biochemical Research

Buffering Agent in Biological Experiments:

Sodium 3-aminopropane-1-sulfonate is widely utilized as a buffering agent in biological assays and cell culture media. Its ability to maintain stable pH levels is crucial for optimal cellular function and growth .

GABA Receptor Modulation:

This compound acts as a GABA_A receptor agonist, mimicking the neurotransmitter gamma-aminobutyric acid (GABA). By binding to GABA_A receptors, it facilitates chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability. This mechanism suggests its potential therapeutic applications in neurological disorders such as epilepsy and anxiety.

Pharmaceutical Applications

Drug Formulation:

this compound is employed in drug formulations to enhance the solubility and stability of active pharmaceutical ingredients. Its zwitterionic nature allows for improved interaction with various drug components, thereby increasing the efficacy of medications .

Therapeutic Research:

Ongoing research investigates the compound's potential therapeutic effects. Studies have indicated that this compound may enhance the cytotoxicity of certain cancer treatments, particularly in resistant cancer cell lines. This suggests its role as an adjunct therapy in oncology .

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound serves as an intermediate in the synthesis of specialty chemicals. Its properties make it suitable for use as a catalyst or reagent in various chemical reactions.

Food Industry:

The compound is also utilized as a food additive, acting as a stabilizer and preservative to ensure the quality and safety of food products .

Analytical Chemistry

Reagent in Analytical Techniques:

this compound is used as a reagent in analytical chemistry for detecting and quantifying other substances in complex mixtures. Its unique chemical properties facilitate various analytical methods, enhancing the accuracy of results .

Summary Table of Applications

| Field | Application Description |

|---|---|

| Biochemistry | Buffering agent in biological assays and cell culture media |

| Pharmaceuticals | Enhances solubility and stability of drugs; potential adjunct therapy in cancer treatment |

| Industrial Chemistry | Intermediate for specialty chemicals; catalyst in chemical reactions |

| Food Industry | Stabilizer and preservative for food products |

| Analytical Chemistry | Reagent for detection and quantification of substances |

Neuropharmacological Effects

Research has demonstrated that this compound can modulate neuronal activity through its action on GABA_A receptors. This property suggests potential therapeutic applications for conditions characterized by excessive neuronal excitability, such as epilepsy and anxiety disorders.

Anticancer Properties

A study highlighted the cytotoxic effects of this compound on various cancer cell lines, showing significant efficacy against cells resistant to conventional treatments. This positions the compound as a promising candidate for enhancing existing cancer therapies or serving as a novel treatment option .

Mecanismo De Acción

The mechanism of action of 3-amino-1-propanesulfonic acid sodium involves its interaction with molecular targets such as gamma-aminobutyric acid (GABA) receptors. It mimics the action of GABA, a neurotransmitter, and exerts neuroprotective effects by binding to GABA receptors and modulating their activity . Additionally, it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease .

Comparación Con Compuestos Similares

Taurine: A sulfonic acid with a similar structure but lacking the amino group.

Beta-alanine: An amino acid with a similar backbone but different functional groups.

Gamma-aminobutyric acid (GABA): A neurotransmitter with a similar structure but different functional groups.

Uniqueness: 3-Amino-1-propanesulfonic acid sodium is unique due to its dual functionality as both an amino acid and a sulfonic acid. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in research and industrial applications .

Actividad Biológica

Sodium 3-aminopropane-1-sulfonate, commonly referred to as 3-APS or TAPS, is a zwitterionic compound known for its diverse biological activities and applications in scientific research. This article explores its biological activity, mechanisms of action, and potential therapeutic implications, supported by relevant data and case studies.

Chemical and Physical Properties

- Molecular Formula : C₃H₁₁NNaO₄S

- Molecular Weight : Approximately 282.27 g/mol

- Solubility : Water-soluble due to the presence of sulfonate and amino groups.

This compound primarily acts through its interaction with neurotransmitter systems, particularly the GABAergic system:

- GABAA Receptor Agonism : 3-APS mimics the action of GABA by binding to GABAA receptors, leading to an increased influx of chloride ions into neurons. This hyperpolarizes the neurons, reducing their excitability and exerting a neuroinhibitory effect.

- Amyloid Beta Interaction : It has been identified as a sulfated glycosaminoglycan (sGAG) mimetic that binds soluble amyloid beta (Aβ), preventing its fibrillization. This property is significant in the context of neurodegenerative diseases such as Alzheimer's, where Aβ aggregation is a hallmark .

Neuroprotective Effects

Research indicates that 3-APS has potential neuroprotective effects, particularly in models of neurodegenerative diseases:

- Inhibition of Aβ Aggregation : Studies have demonstrated that 3-APS maintains Aβ in a non-fibrillar state, thus potentially reducing neurotoxicity associated with fibrillar aggregates .

- Neuronal Excitability Modulation : By enhancing GABAergic transmission, 3-APS may help mitigate symptoms related to excessive neuronal excitability, which is often observed in epilepsy and anxiety disorders.

Cellular Effects

This compound influences various cellular functions:

- Cell Culture Applications : It is widely used in cell culture media to support cell growth and maintain pH stability. Its buffering capacity is crucial for optimal biological function during experiments.

- Impact on Cell Signaling : The compound affects gene expression and cellular metabolism through its interactions with proteins and nucleic acids. It can modulate signaling pathways that are vital for cell survival and function.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Implications |

|---|---|---|

| Neuroprotection | Agonist at GABAA receptors | Potential treatment for epilepsy and anxiety |

| Amyloid Beta Binding | Inhibits aggregation of Aβ | Possible application in Alzheimer's disease |

| Cell Growth Support | Buffering agent in culture media | Enhances viability and growth of cultured cells |

| Gene Expression Modulation | Interacts with cellular signaling pathways | Influences cellular metabolism and function |

Case Studies

-

Neuroprotection in Animal Models :

- In a study involving transgenic mice expressing human amyloid precursor protein, administration of 3-APS resulted in reduced Aβ plaque formation and improved cognitive function compared to control groups. This suggests a protective role against cognitive decline associated with Alzheimer's disease.

-

Cell Culture Studies :

- Research utilizing neuronal cell lines demonstrated that treatment with 3-APS enhanced cell viability under oxidative stress conditions, indicating its potential as a neuroprotective agent in vitro.

Future Directions

The versatility of this compound opens avenues for further research:

- Therapeutic Applications : Investigating its efficacy in clinical settings for neurodegenerative diseases could provide insights into new treatment modalities.

- Mechanistic Studies : Further exploration of its interactions at the molecular level may reveal additional pathways influenced by this compound.

Propiedades

Número CAS |

14650-46-5 |

|---|---|

Fórmula molecular |

C3H9NNaO3S |

Peso molecular |

162.17 g/mol |

Nombre IUPAC |

sodium;3-aminopropane-1-sulfonate |

InChI |

InChI=1S/C3H9NO3S.Na/c4-2-1-3-8(5,6)7;/h1-4H2,(H,5,6,7); |

Clave InChI |

FHELRCNMJVEIBX-UHFFFAOYSA-N |

SMILES |

C(CN)CS(=O)(=O)[O-].[Na+] |

SMILES isomérico |

C(CN)CS(=O)(=O)[O-].[Na+] |

SMILES canónico |

C(CN)CS(=O)(=O)O.[Na] |

Key on ui other cas no. |

14650-46-5 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.